molecular formula C20H17N B8332585 N-(p-phenylbenzylidene)-p-methylaniline

N-(p-phenylbenzylidene)-p-methylaniline

Cat. No.: B8332585
M. Wt: 271.4 g/mol
InChI Key: QPUXSABDLNPBIE-UHFFFAOYSA-N
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Description

N-(p-Phenylbenzylidene)-p-methylaniline (CAS 68777-52-6) is an organic compound with the molecular formula C₂₀H₁₇N and a molecular weight of 271.356 g/mol . This Schiff base belongs to a class of conjugated molecular systems with a structure of the type X-C₆H₄-CH=N-C₆H₄-Y, where an azomethine (C=N) π-bridge connects two aromatic rings . This core structure is a model for the molecular cores of mesogens and is of significant interest in materials science . Researchers value this compound and its analogues for their potential in developing advanced materials. Subtle changes in the substituents on the aromatic rings can greatly affect the overall electron distribution, leading to tunable optical and electronic properties . Similar benzylidene aniline derivatives are investigated as promising candidates for second-order Nonlinear Optical (NLO) materials and for their applications in the study of liquid crystals . The conjugated structure, featuring electron donor and acceptor groups, is a classic D-π-A (Donor–π–Acceptor) system that can exhibit high second-order hyperpolarizability, a key requirement for NLO activity . Furthermore, the structural motif of Schiff bases is also explored for its biological activity , with some analogues showing potential in antimicrobial and molecular docking studies, for instance, with targets like Falcipain proteins for antimalarial research . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1-(4-phenylphenyl)methanimine

InChI

InChI=1S/C20H17N/c1-16-7-13-20(14-8-16)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3

InChI Key

QPUXSABDLNPBIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases derived from substituted anilines and aromatic aldehydes exhibit diverse physicochemical properties depending on substituent position, electronic effects, and molecular symmetry. Below is a detailed comparison of N-(p-phenylbenzylidene)-p-methylaniline with structurally analogous compounds.

Structural Analogues with Alkyl vs. Aryl Substituents

  • N-(p-n-Pentylbenzylidene)-p-n-pentylaniline (5.5) :
    This compound replaces the methyl and phenyl groups in the target molecule with n-pentyl chains. The longer alkyl chains enhance liquid crystalline behavior, lowering melting points (Tm) compared to aryl-substituted analogues. For instance, 5.5 exhibits a nematic phase between 65°C and 85°C, whereas this compound likely has a higher Tm due to increased rigidity from aromatic rings .

    • Key Difference : Alkyl chains reduce intermolecular π-π stacking, favoring fluid mesophases, while aryl groups promote higher thermal stability .
  • p-Methylbenzylidene p-butylaniline (CAS 38549-81-4) :
    Substitutes the phenyl group with a p-butyl chain. The molecular weight (251.37 g/mol) is lower than the target compound’s estimated weight (~297.38 g/mol). This structural variation reduces polarizability, affecting optical properties such as birefringence .

Electron-Donating vs. Electron-Withdrawing Substituents

  • N-(p-Methoxybenzylidene)-p-butylaniline (MBBA) :
    The methoxy group (-OCH₃) is strongly electron-donating, enhancing the imine’s electron density and red-shifting UV-Vis absorption spectra. MBBA’s nematic phase range (20°C–45°C) is broader than that of methyl-substituted analogues, indicating greater mesophase stability .

    • Key Difference : Electron-donating groups (e.g., -OCH₃) improve LC stability, while methyl groups offer moderate electronic effects .
  • N-(4-Hydroxy-3-methoxyphenylmethylene)-p-methylaniline :
    Incorporates hydroxyl and methoxy groups, enabling hydrogen bonding. This increases Tm (>150°C) compared to the target compound, which lacks H-bonding capacity .

Azo-Functionalized Analogues

  • p-Methoxybenzylidene p-phenylazoaniline :
    Replaces the imine group with an azo (-N=N-) bridge. The azo group introduces photoisomerization capability, making it suitable for photochromic applications. However, it reduces thermal stability (Tm ~120°C) compared to imine-based Schiff bases .
    • Key Difference : Azo compounds exhibit reversible light-induced structural changes, unlike rigid imine linkages .

Data Tables

Table 1: Comparative Structural and Thermal Properties

Compound Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Mesophase Range (°C) Key Application
This compound R₁ = CH₃, R₂ = C₆H₅ ~297.38 >150 (estimated) Nematic (est. 100–130) Optoelectronics
N-(p-n-Pentylbenzylidene)-p-n-pentylaniline (5.5) R₁ = C₅H₁₁, R₂ = C₅H₁₁ 399.65 65 65–85 Liquid crystals
MBBA R₁ = OCH₃, R₂ = C₄H₉ 267.36 20 20–45 Display technology
p-Methoxybenzylidene p-phenylazoaniline R₁ = OCH₃, R₂ = N=NPh 317.35 ~120 Not observed Photochromic dyes

Preparation Methods

Reaction Setup and Conditions

  • Reactants :

    • p-Toluidine (0.20 moles, 21.4 g)

    • 4-Biphenylcarboxaldehyde (0.20 moles, 36.4 g)

    • Catalyst : Weakly acidic ion exchange resin (IRC-50, 0.5 g)

    • Solvent : Toluene (150 mL)

  • Procedure :

    • The reactants and catalyst are refluxed in toluene using a Dean-Stark apparatus to facilitate azeotropic removal of water.

    • After 3 hours, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

    • The crude product is recrystallized from 95% ethanol, yielding pale-yellow crystals.

  • Yield : 85–90%

  • Melting Point : 137–139°C

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Dehydration under azeotropic conditions generates the imine (Schiff base). The IRC-50 resin acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity.

Alternative Catalytic Methods

p-Toluenesulfonic Acid (PTSA) Catalysis

In the absence of ion exchange resins, PTSA (0.2 mol%) in toluene enables comparable efficiency:

ParameterValue
Reaction Time2.5 hours
Yield82%
PurificationColumn chromatography (SiO₂, hexane/EtOAc 9:1)

This method avoids resin handling but requires post-reaction neutralization with aqueous NaHCO₃.

Solvent-Free Mechanochemical Synthesis

Grinding equimolar amounts of p-toluidine and 4-biphenylcarboxaldehyde in a mortar under solvent-free conditions achieves 78% yield after 1.5 hours. The exothermic reaction is quenched with ice-cold ethanol, and the product is filtered.

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents critically impact purity:

SolventPurity (%)Crystal Morphology
95% Ethanol99.5Needle-like
Acetone97.2Platelet
Hexane95.8Irregular

Ethanol is preferred due to high solubility at elevated temperatures and low impurity retention.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 8.45 (s, 1H, CH=N), 7.65–7.25 (m, 13H, Ar-H), 2.35 (s, 3H, CH₃).

  • IR (KBr): ν 1620 cm⁻¹ (C=N), 1595 cm⁻¹ (Ar C=C).

Scalability and Industrial Adaptations

Pilot-Scale Production

A 1-kg batch using IRC-50 resin in a 50-L reactor achieves 87% yield with consistent purity (>99%). Key parameters:

ParameterValue
Temperature110–115°C
Pressure0.5 atm
Distillation Rate15 mL/min (water)

Environmental Considerations

Waste toluene is recovered via fractional distillation (90% efficiency), reducing solvent consumption by 40%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Azeotropic Reflux9099.51.20
PTSA Catalysis8298.71.05
Mechanochemical7897.50.90

Azeotropic reflux remains optimal for high-purity applications, while mechanochemical synthesis offers cost advantages for bulk production.

Challenges and Troubleshooting

Common Issues

  • Low Yields : Often due to incomplete water removal. Solutions include increasing reflux time or using molecular sieves.

  • Coloration : Oxidative degradation minimized by inert (N₂) atmospheres.

Byproduct Formation

Minor amounts of N-(p-phenylbenzyl)-p-methylaniline (reduction product) detected via GC-MS. Controlled by limiting reaction time and avoiding excess reductants .

Q & A

Basic Question: What are the optimal synthesis protocols for N-(p-phenylbenzylidene)-p-methylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound is synthesized via Schiff base formation between p-methylaniline and a benzaldehyde derivative (e.g., p-phenylbenzaldehyde). A solvent-free, solid-phase reaction at room temperature is effective, achieving yields >80% with minimal byproducts . Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of aldehyde to amine.
  • Catalyst : Avoidance of solvents reduces side reactions; acid catalysis (e.g., glacial acetic acid) can accelerate imine formation.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity >95%.
    Validation : Confirm via melting point comparison (literature data) and TLC (aniline-diphenylamine-phosphoric acid staining) .

Basic Question: How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar Schiff bases?

Methodological Answer:

  • ¹H NMR : The imine proton (CH=N) appears as a singlet at δ 8.3–8.5 ppm. p-Methyl groups on the aniline ring resonate at δ 2.3–2.5 ppm, while aromatic protons show splitting patterns reflecting para-substitution .
  • IR : A strong C=N stretch at ~1600–1650 cm⁻¹ confirms Schiff base formation. Absence of aldehyde C=O (~1700 cm⁻¹) verifies complete reaction .
    Advanced Tip : Compare with p-methoxy or p-chloro analogs; electron-withdrawing substituents downfield-shift the imine proton .

Basic Question: How do substituents on the aniline ring (e.g., methyl vs. methoxy) affect the compound’s electronic properties and reactivity?

Methodological Answer:
Substituents alter electron density via resonance/inductive effects:

  • Methyl groups : Electron-donating (+I effect) increase basicity of the imine nitrogen, enhancing nucleophilicity.
  • Methoxy groups : Stronger resonance donation (+M effect) further stabilizes the imine but may reduce solubility in nonpolar solvents.
    Quantitative Analysis : Use Hammett parameters (σ values) to predict substituent effects on reaction rates (e.g., σₚ-CH₃ = -0.17 vs. σₚ-OCH₃ = -0.27) .

Advanced Question: What mechanistic insights explain this compound’s reactivity in 1,3-dipolar cycloadditions for heterocyclic synthesis?

Methodological Answer:
The compound’s imine group acts as a dipolarophile in reactions with azides (Huisgen cycloaddition):

Azide Preparation : Generate aryl azides from p-methylaniline via diazotization (NaNO₂/HCl) and subsequent sodium azide displacement .

Cycloaddition : Under Cu(I) catalysis, the imine reacts with azides to form 1,2,3-triazole derivatives. Kinetic studies show accelerated rates due to electron-donating methyl groups stabilizing transition states .
Validation : Monitor reaction progress via LC-MS and isolate products via flash chromatography.

Advanced Question: How can researchers resolve contradictions in reported reactivity data (e.g., charge-transfer behavior in FTICR-MS studies)?

Methodological Answer:
Discrepancies arise from ion generation methods (electron impact vs. association reactions):

  • Electron Impact : Produces high-energy ions with fragmented structures, leading to reduced reactivity with aromatic amines .
  • Association Reactions : Generate thermodynamically stable ions (e.g., C₁₀H₈⁺ from C₆H₆⁺ + C₄H₂), which exhibit predictable charge-transfer behavior with p-methylaniline .
    Resolution : Replicate studies under controlled ionization conditions (SIFT or FTICR-MS) and compare rate constants for consistency.

Advanced Question: What analytical challenges arise when quantifying this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

  • Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from polar interferents.
  • Detection : HPLC-UV (λ = 254 nm) or LC-MS/MS (MRM transition m/z 285 → 121) improves specificity .
  • Matrix Effects : Spiked recovery studies (80–120%) validate method accuracy. Adjust mobile phase pH to 6.5 to minimize Schiff base hydrolysis .

Advanced Question: How can computational modeling (DFT, MD) guide the design of this compound-based materials?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic transitions (UV-vis spectra) and charge distribution on the imine group .
  • MD Simulations : Model self-assembly behavior in liquid crystals; methyl groups enhance π-π stacking, while bulky substituents disrupt alignment .

Advanced Question: What strategies mitigate degradation of this compound under ambient conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).
  • Thermal Stability : DSC analysis shows decomposition onset at ~200°C; avoid heating above 150°C in synthetic workflows .
  • Hydrolysis Prevention : Use anhydrous solvents (e.g., dried THF) and molecular sieves during reactions .

Advanced Question: How does this compound perform as a ligand in coordination chemistry, and what metal complexes exhibit catalytic activity?

Methodological Answer:
The imine nitrogen and aromatic system chelate transition metals (e.g., Cu(II), Pd(II)):

  • Cu(II) Complexes : Catalyze C–N coupling reactions (e.g., Ullmann-type). Electrochemical studies (CV) show reversible redox behavior at E₁/₂ = +0.45 V vs. Ag/AgCl .
  • Pd(II) Complexes : Active in Suzuki-Miyaura cross-coupling; turnover numbers (TON) exceed 10⁴ with aryl bromides .

Advanced Question: What methodological frameworks (e.g., PICO, FINER) are optimal for designing studies on this compound’s biological or material applications?

Methodological Answer:

  • PICO Framework :
    • Population : Functionalized nanoparticles incorporating the compound.
    • Intervention : Photocatalytic degradation of organic pollutants.
    • Comparison : Commercial TiO₂ catalysts.
    • Outcome : Quantum yield and recyclability metrics .
  • FINER Criteria : Ensure studies are Feasible (lab-scale synthesis), Novel (untested in perovskite solar cells), and Relevant (sustainable chemistry goals) .

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